N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzothiadiazole ring, which is fused with a sulfonamide group and a dichlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to more reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity, fluorescence, and stability
Mechanism of Action
The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and benzothiadiazole derivatives, such as:
- 2,5-dichloro-N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)benzenesulfonamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(2-{[(2,6-dichlorophenyl)sulfonyl]amino}ethyl)-1,3,4-thiadiazole-2-sulfonamide .
Uniqueness
The uniqueness of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2N4O4S3 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C14H12Cl2N4O4S3/c15-9-4-5-10(16)13(8-9)27(23,24)18-7-6-17-26(21,22)12-3-1-2-11-14(12)20-25-19-11/h1-5,8,17-18H,6-7H2 |
InChI Key |
CWDCXDDBAYZPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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